molecular formula C7H9BrO B8291966 1-Bromo-5-vinyloxy-cyclopentene

1-Bromo-5-vinyloxy-cyclopentene

Cat. No.: B8291966
M. Wt: 189.05 g/mol
InChI Key: SVYLWDRRTDLTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-vinyloxy-cyclopentene is a brominated cyclopentene derivative featuring a cyclopentene ring substituted with a bromine atom at position 1 and a vinyloxy group (CH₂=CH-O-) at position 5. Its molecular formula is C₇H₉BrO, with a molecular weight of 189.05 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical applications, due to its reactive bromine and electron-rich vinyloxy groups. The bromine facilitates nucleophilic substitution or elimination reactions, while the vinyloxy group may participate in cycloaddition or polymerization processes.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

1-bromo-5-ethenoxycyclopentene

InChI

InChI=1S/C7H9BrO/c1-2-9-7-5-3-4-6(7)8/h2,4,7H,1,3,5H2

InChI Key

SVYLWDRRTDLTGJ-UHFFFAOYSA-N

Canonical SMILES

C=COC1CCC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights key structural differences between 1-Bromo-5-vinyloxy-cyclopentene and analogous compounds from the provided evidence:

Table 1: Structural and Functional Group Comparison

Compound Structure Molecular Formula MW (g/mol) Functional Groups
This compound Cyclopentene ring C₇H₉BrO 189.05 Bromine, vinyloxy ether
1-Bromo-5-chloropentane Linear chain C₅H₁₀BrCl 185.49 Terminal bromine, terminal chloride
3-Bromo-5-ethylidene-2-hydroxy-cyclopentenone Cyclopentenone C₇H₇BrO₂ 211.04 Bromine, ketone, hydroxyl, ethylidene

Key Observations :

  • 1-Bromo-5-chloropentane (linear chain) lacks the cyclic structure and vinyloxy group, making it more suited for linear alkylation reactions.
  • 3-Bromo-5-ethylidene-2-hydroxy-cyclopentenone contains additional polar groups (ketone, hydroxyl), enhancing its solubility in polar solvents compared to the target compound.

Table 2: Reactivity and Application Comparison

Compound Reactivity Profile Common Applications
This compound - Electrophilic addition (vinyloxy)
- Ring-opening polymerization
- SN2 substitution (bromine)
- Polymer monomers (e.g., conductive polymers)
- Diels-Alder dienophiles
1-Bromo-5-chloropentane - SN2 substitution (Br/Cl sites)
- Elimination reactions
- Pharmaceutical intermediates (API synthesis)
- Alkylating agents
3-Bromo-5-ethylidene-2-hydroxy-cyclopentenone - Cycloaddition (ethylidene)
- Oxidation (hydroxyl/ketone)
- Natural product synthesis (terpenoids)
- Medicinal chemistry scaffolds

Key Differences :

  • The vinyloxy group in the target compound enables unique reactivity in polymer chemistry, such as forming cross-linked networks, unlike the linear 1-Bromo-5-chloropentane.
  • The cyclopentenone derivative is more suited for redox-active or chiral synthesis due to its ketone and hydroxyl groups.

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